molecular formula C8H7BrF3N B13606643 2-(3-Bromo-2-fluorophenyl)-2,2-difluoroethan-1-amine

2-(3-Bromo-2-fluorophenyl)-2,2-difluoroethan-1-amine

Cat. No.: B13606643
M. Wt: 254.05 g/mol
InChI Key: LWPLVZSTKWPFPZ-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-fluorophenyl)-2,2-difluoroethan-1-amine is an organic compound that features a bromine and fluorine-substituted phenyl ring attached to a difluoroethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-fluorophenyl)-2,2-difluoroethan-1-amine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3-bromo-2-fluorobenzene.

    Substitution Reaction: The 3-bromo-2-fluorobenzene undergoes a substitution reaction with difluoroethanamine under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-fluorophenyl)-2,2-difluoroethan-1-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

2-(3-Bromo-2-fluorophenyl)-2,2-difluoroethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms.

    Industry: The compound can be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    (3-Bromo-2-fluorophenyl)methanol: This compound has a similar structure but with a hydroxyl group instead of the difluoroethanamine moiety.

    (3-Bromo-2-fluorophenyl)acetonitrile: This compound features a nitrile group instead of the difluoroethanamine moiety.

Uniqueness

2-(3-Bromo-2-fluorophenyl)-2,2-difluoroethan-1-amine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, as well as the difluoroethanamine moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C8H7BrF3N

Molecular Weight

254.05 g/mol

IUPAC Name

2-(3-bromo-2-fluorophenyl)-2,2-difluoroethanamine

InChI

InChI=1S/C8H7BrF3N/c9-6-3-1-2-5(7(6)10)8(11,12)4-13/h1-3H,4,13H2

InChI Key

LWPLVZSTKWPFPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)C(CN)(F)F

Origin of Product

United States

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